molecular formula C17H12ClNO3 B11529437 N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11529437
M. Wt: 313.7 g/mol
InChI Key: FLUAHCHNVVWAAR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a chlorobenzoyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions, often using reagents such as 4-chlorobenzoyl chloride.

    Attachment of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring or the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
  • N-{2-[1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide

Uniqueness

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of both chlorobenzoyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C17H12ClNO3/c1-10(20)19-15-13-4-2-3-5-14(13)22-17(15)16(21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,20)

InChI Key

FLUAHCHNVVWAAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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